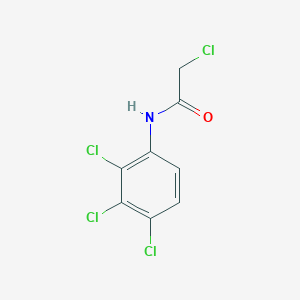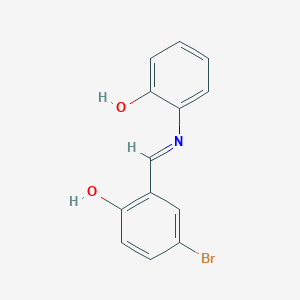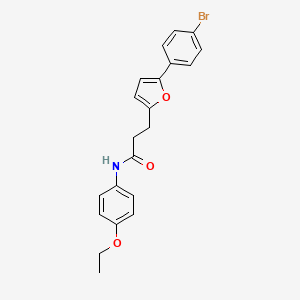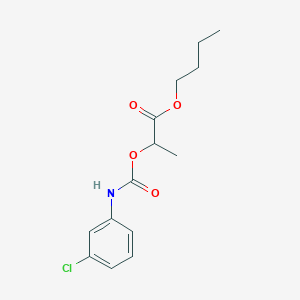
Butyl 2-(((3-chlorophenyl)carbamoyl)oxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is an organic compound belonging to the class of carbamate esters These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate typically involves the reaction of 3-chloroaniline with a suitable carbamoyl chloride, followed by esterification with butyl alcohol. The reaction conditions often require the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Formation of Carbamoyl Chloride: 3-chloroaniline reacts with phosgene to form 3-chloroanilinocarbonyl chloride.
Esterification: The resulting carbamoyl chloride is then reacted with butyl alcohol in the presence of a base to form butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation: The compound can be oxidized to form corresponding oxides, depending on the reagents and conditions used.
Substitution: The chloro group in the 3-chloroanilino moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Butyl alcohol and 3-chloroanilinocarboxylic acid.
Oxidation: Corresponding oxides of the compound.
Substitution: Products depend on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This mechanism is similar to that of other carbamate esters, which are known to inhibit cholinesterase enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with an ethyl group instead of a butyl group.
Methyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a methyl group instead of a butyl group.
Propyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate: Similar structure but with a propyl group instead of a butyl group.
Uniqueness
Butyl 2-{[(3-chloroanilino)carbonyl]oxy}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl group may influence the compound’s solubility, reactivity, and interaction with biological targets compared to its analogs.
Eigenschaften
CAS-Nummer |
106320-92-7 |
|---|---|
Molekularformel |
C14H18ClNO4 |
Molekulargewicht |
299.75 g/mol |
IUPAC-Name |
butyl 2-[(3-chlorophenyl)carbamoyloxy]propanoate |
InChI |
InChI=1S/C14H18ClNO4/c1-3-4-8-19-13(17)10(2)20-14(18)16-12-7-5-6-11(15)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H,16,18) |
InChI-Schlüssel |
NTQRSNGITNDNRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C(C)OC(=O)NC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960619.png)

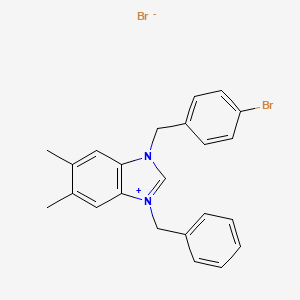

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11960646.png)


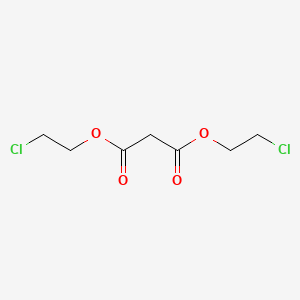


![2-{[5-(4-Bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11960664.png)
